REACTION_SMILES
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[CH3:1][c:2]1[n:3][c:4]2[n:5]([c:6]([CH3:8])[cH:7]1)[n:9][cH:10][cH:11]2.[Cl:27][CH2:28][Cl:29].[F:12][C:13]([F:14])([F:15])[C:16]([O:17][C:18](=[O:19])[C:20]([F:21])([F:22])[F:23])=[O:24].[Na+:26].[OH-:25]>>[CH3:1][c:2]1[n:3][c:4]2[n:5]([c:6]([CH3:8])[cH:7]1)[n:9][cH:10][c:11]2[F:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)n2nccc2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OC(=O)C(F)(F)F)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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Cc1cc(C)n2ncc(F)c2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |